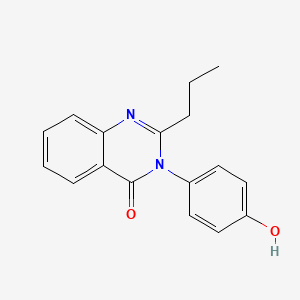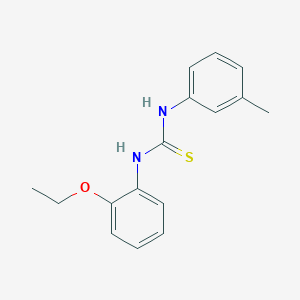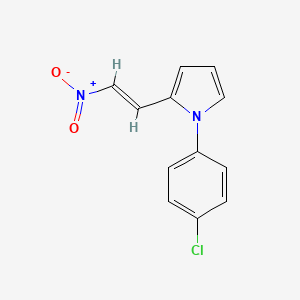
3-(4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone, also known as GW-501516, is a synthetic drug that is used in scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and is known for its ability to enhance endurance and improve lipid metabolism.
Mécanisme D'action
3-(4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in the regulation of lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance and reduce body fat.
Biochemical and Physiological Effects:
In addition to its effects on lipid metabolism and endurance, 3-(4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone has been shown to have other physiological effects. It has been shown to improve insulin sensitivity and reduce inflammation in animal models. It may also have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone has several advantages for use in scientific research. It is a selective agonist of PPARδ, which reduces the risk of off-target effects. It is also orally bioavailable and has a long half-life, which makes it convenient for use in animal studies. However, there are some limitations to its use, including potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on 3-(4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone. One area of interest is its potential use in treating metabolic disorders such as obesity and diabetes. Another area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanisms of action of 3-(4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone and its potential effects on other physiological processes.
Méthodes De Synthèse
The synthesis of 3-(4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with propylamine to form 4-chloro-3-nitrobenzylpropylamine. This compound is then reacted with 4-hydroxybenzaldehyde to form 3-(4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone.
Applications De Recherche Scientifique
3-(4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone has been extensively studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been shown to improve endurance and performance in athletes and may have potential as a doping agent. Additionally, 3-(4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-2-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-5-16-18-15-7-4-3-6-14(15)17(21)19(16)12-8-10-13(20)11-9-12/h3-4,6-11,20H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFNJFVLLUVMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-2-propylquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)
![N'-[(2,4-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5884314.png)




![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)


